8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
8-methoxy-N-propyl-2-aminotetraline hydrochloride is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.79 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-methoxy-N-propyl-2-aminotetraline hydrochloride typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.
Nitration: The introduction of a nitro group into the aromatic ring, followed by reduction to form the amine.
Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
8-methoxy-N-propyl-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-methoxy-N-propyl-2-aminotetraline hydrochloride is widely used in scientific research due to its pharmacological properties. It acts as a dopamine receptor agonist and is used in the study of neurological disorders such as Parkinson’s disease and schizophrenia. Additionally, it is used in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The compound exerts its effects by binding to dopamine receptors in the brain, mimicking the action of dopamine. This interaction leads to the activation of intracellular signaling pathways that regulate various physiological processes. The specific molecular targets and pathways involved include the dopamine D2 receptor and the associated G-protein coupled receptor signaling .
Comparison with Similar Compounds
8-methoxy-N-propyl-2-aminotetraline hydrochloride is similar to other aminotetraline derivatives, such as:
5-methoxy-2-aminotetraline hydrochloride: Another compound with similar pharmacological properties but differing in the position of the methoxy group.
2-aminotetralin: A rigid analogue of phenylisobutylamine that inhibits the reuptake of serotonin and norepinephrine.
The uniqueness of 8-methoxy-N-propyl-2-aminotetraline hydrochloride lies in its specific substitution pattern, which influences its binding affinity and selectivity for dopamine receptors.
Properties
Molecular Formula |
C14H22ClNO |
---|---|
Molecular Weight |
255.78 g/mol |
IUPAC Name |
8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H |
InChI Key |
WQZOPGSQNJGSJO-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.